molecular formula C17H12BrClN2OS B2622218 5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034565-04-1

5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2622218
CAS No.: 2034565-04-1
M. Wt: 407.71
InChI Key: UHKXXBMILPZHPE-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. Its molecular architecture incorporates a benzamide core strategically substituted with bromo and chloro groups to modulate electronic properties and binding interactions. This scaffold is linked via a methylene bridge to a 2-(thiophen-3-yl)pyridine moiety, a privileged structure in pharmaceutical development known for its ability to engage with diverse biological targets. The inclusion of the thiophene ring, a versatile heterocycle frequently explored in medicinal chemistry, is of particular significance . Thiophene-containing compounds are recognized for their broad therapeutic potential and have been incorporated into molecules investigated for applications including antimicrobial , anti-inflammatory , and antipsychotic agents . The molecular framework of this compound suggests potential utility as a key intermediate in the synthesis of more complex bioactive molecules or as a pharmacophore for probing novel biological pathways. Its structure presents opportunities for further synthetic modification, making it a valuable tool for researchers building compound libraries for high-throughput screening against various disease targets. This compound is provided for investigational purposes to support chemical biology and lead optimization studies. Researchers can employ this substance in developing structure-activity relationships (SAR), exploring mechanisms of action, and designing novel therapeutic candidates.

Properties

IUPAC Name

5-bromo-2-chloro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2OS/c18-13-3-4-15(19)14(8-13)17(22)21-9-11-2-1-6-20-16(11)12-5-7-23-10-12/h1-8,10H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKXXBMILPZHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The process would also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene and pyridine rings can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For modifying the thiophene and pyridine rings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analog 1: 5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide (CAS 328253-31-2)

Structural Differences :

  • Core : Both compounds share the 5-bromo-2-chlorobenzamide backbone.
  • Substituent: The target compound’s (2-(thiophen-3-yl)pyridin-3-yl)methyl group is replaced with a 3-(2-oxo-2H-chromen-3-yl)phenyl group in this analog. The latter incorporates a coumarin (2H-chromen-2-one) system, known for its planar, conjugated structure and fluorescence properties.

Functional Implications :

  • Bioactivity : Coumarin derivatives are associated with anticoagulant and antimicrobial activities, whereas thiophene-pyridine hybrids are explored in kinase inhibition or as ligands for metal coordination .

Structural Analog 2: 5-Bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5)

Structural Differences :

  • Core : This analog is a trisubstituted pyridine (Br, Cl, F) lacking the benzamide and thiophene moieties.
  • Functionality : The absence of the amide linkage simplifies reactivity, making it more suitable as a synthetic intermediate.

Functional Implications :

  • Reactivity : Fluorine’s electronegativity may enhance stability against metabolic degradation compared to the benzamide derivative.
  • Applications : Halogenated pyridines are commonly used in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex heterocycles .

Data Table: Comparative Analysis

Property Target Compound Analog 1 (Coumarin-Benzamide) Analog 2 (Halogenated Pyridine)
CAS Number Not provided 328253-31-2 831203-13-5
Molecular Formula C₁₇H₁₂BrClN₂OS (inferred) C₂₃H₁₄BrClN₂O₃ (inferred) C₅H₂BrClFN
Key Functional Groups Br, Cl, Benzamide, Thiophene-Pyridine Br, Cl, Benzamide, Coumarin Br, Cl, F, Pyridine
Potential Applications Kinase inhibition, Materials science Fluorescent probes, Antimicrobial agents Synthetic intermediates
Solubility (Predicted) Moderate (polar aprotic solvents) Low (due to coumarin’s hydrophobicity) High (polar solvents)

Research Findings and Implications

  • Target Compound vs. Analog 1 : The thiophene-pyridine group may enhance π-π stacking interactions in protein binding compared to the coumarin system, which prioritizes optical properties .
  • Target Compound vs. Analog 2 : The benzamide moiety introduces hydrogen-bonding capacity, critical for target recognition in drug design, absent in the simpler pyridine analog .

Biological Activity

5-Bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes halogen substitutions and heterocyclic moieties, which are often associated with enhanced biological properties.

Chemical Structure

The molecular formula for 5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is C17H12BrClN2OSC_{17}H_{12}BrClN_2OS, indicating the presence of bromine, chlorine, and sulfur in its structure. The presence of these elements can influence the compound's reactivity and biological interactions.

Research indicates that compounds similar to 5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide often act through various mechanisms, including:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in cancer proliferation or other disease processes.
  • Receptor Modulation : They can act as modulators of various receptors, potentially influencing pathways related to neurobiology or inflammation.
  • Cell Cycle Interference : Some studies suggest that such compounds may induce apoptosis in cancer cells by interfering with cell cycle regulation.

Anticancer Properties

Several studies have highlighted the anticancer potential of similar benzamide derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range from micromolar to nanomolar concentrations, indicating their potency.

Compound NameCell Line TestedIC50 (μM)Reference
5-bromo derivativeMCF7 (breast cancer)25.72 ± 3.95
Benzamide variantU87 (glioblastoma)45.2 ± 13.0

Enzyme Inhibition

The compound may also exhibit inhibitory effects on key enzymes involved in tumor growth and metabolism. For instance, derivatives have been reported to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.

Case Studies

  • Study on MCF7 Cells : In a controlled study, the compound exhibited significant apoptosis induction in MCF7 cells, suggesting its potential as an anticancer agent. Flow cytometry results indicated a dose-dependent increase in apoptotic cells when treated with the compound .
  • In Vivo Efficacy : In animal models bearing tumors, administration of similar benzamide derivatives resulted in reduced tumor growth compared to control groups. The observed suppression of tumor growth supports the hypothesis that these compounds can effectively target cancerous cells .

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